HYDRALAZINE HYDROCHLORIDE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

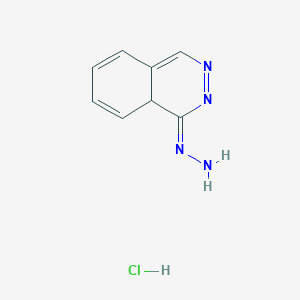

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(Z)-8aH-phthalazin-1-ylidenehydrazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7H,9H2;1H/b11-8-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECXUXOCDLQOBI-MKFZHGHUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2C(=CN=NC2=NN)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC\2C(=CN=N/C2=N\N)C=C1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

I. Historical and Scientific Context of Hydralazine Hydrochloride Research

Discovery and Initial Investigation Trajectories

The journey of hydralazine (B1673433) began in the mid-20th century when scientists at Ciba were in search of a novel treatment for malaria. wikipedia.orgebi.ac.ukdrugbank.com During this exploratory phase, the compound, initially identified as C-5968 and 1-hydrazinophthalazine, was synthesized. wikipedia.org A patent for hydralazine was filed in 1945 and officially granted in 1949. wikipedia.org However, it was the serendipitous discovery of its potent antihypertensive properties that altered its developmental course. drugbank.comdrugbank.comghsupplychain.orgnih.gov The first scientific publications detailing its ability to lower blood pressure emerged in 1950, and by 1953, hydralazine hydrochloride received approval from the U.S. Food and Drug Administration (FDA), marking its formal entry into the clinical setting as one of the pioneering oral medications for hypertension. wikipedia.orgdrugbank.comdrugbank.comacc.org

Early research focused on its vasodilatory effects, which were observed to be a result of direct relaxation of smooth muscle, primarily in resistance arterioles. wikipedia.orgahajournals.orgsysrevpharm.org This action decreases peripheral resistance, which in turn lowers blood pressure. wikipedia.org The initial investigations also noted that its use could lead to reflex sympathetic stimulation of the heart, a physiological response to the drop in blood pressure. wikipedia.org This understanding led to the common practice of prescribing it alongside other medications to counteract these effects. wikipedia.org

| Milestone | Year | Significance |

| Synthesis | Mid-1940s | Initially synthesized during research for anti-malarial drugs by Ciba. wikipedia.orgebi.ac.ukdrugbank.com |

| Patent Filed | 1945 | Ciba filed a patent for the compound. wikipedia.org |

| Patent Granted | 1949 | The patent for hydralazine was officially issued. wikipedia.org |

| First Publication | 1950 | The first scientific papers on its blood pressure-lowering effects were published. wikipedia.org |

| FDA Approval | 1953 | Approved by the U.S. Food and Drug Administration for the treatment of hypertension. wikipedia.orgdrugbank.comdrugbank.comghsupplychain.org |

Evolution of Academic Research Focus

The academic and clinical research focus on this compound has undergone a significant evolution since its initial application as an antihypertensive agent. While its role in managing high blood pressure, particularly in severe cases and during pregnancy, remains acknowledged, the scientific community has delved deeper into its mechanisms and potential applications in other disease contexts. wikipedia.orgghsupplychain.orgnih.gov

In the 1980s, research interest in hydralazine was renewed due to its demonstrated effectiveness in treating heart failure, especially when used in combination with isosorbide (B1672297) dinitrate. primescholars.compatsnap.com This combination therapy was found to be particularly beneficial in certain patient populations. wikipedia.orgebi.ac.uk

The turn of the 21st century saw a paradigm shift in hydralazine research, with a growing focus on its epigenetic effects. primescholars.com Studies began to emerge suggesting that hydralazine could act as a DNA methyltransferase inhibitor, capable of reversing epigenetic silencing of tumor suppressor genes. primescholars.comresearchgate.net This discovery opened up a new avenue of investigation into its potential as an anti-cancer agent. researchgate.net Research has explored its ability to sensitize cancer cells to existing chemotherapy drugs, with some studies showing promising results in preclinical models. acs.org

More recent research has expanded to investigate hydralazine's role as a carbonyl scavenger and its potential antioxidant and anti-inflammatory properties. nih.govnih.govmdpi.com These lines of inquiry are exploring its utility in degenerative conditions, cardiovascular disease beyond simple blood pressure control, and chronic kidney disease. primescholars.comnih.govnih.gov For instance, studies have suggested that hydralazine may offer cardio- and reno-protective effects through these mechanisms. nih.govmdpi.com Furthermore, its potential impact on Alzheimer's disease is also being explored in clinical trials. nih.govresearchgate.net

The mechanism of action of hydralazine, once thought to be solely related to its direct vasodilatory effects, is now understood to be more complex. wikipedia.orgahajournals.org Research has pointed to its ability to interfere with calcium transport in vascular smooth muscle cells and to inhibit hypoxia-inducible factor (HIF)-regulating enzymes, leading to the activation of pro-angiogenic pathways. drugbank.comahajournals.org

| Research Era | Primary Focus | Key Findings |

| 1950s - 1970s | Antihypertensive Effects | Direct-acting vasodilator, effective in lowering blood pressure. wikipedia.orgacc.orgnih.gov |

| 1980s | Heart Failure | Effective in combination with isosorbide dinitrate for heart failure. primescholars.compatsnap.com |

| 2000s - Present | Epigenetics and Oncology | Identified as a DNA methyltransferase inhibitor with potential anti-cancer properties. primescholars.comresearchgate.net |

| Recent Years | Repurposing and Novel Mechanisms | Investigated for its role as a carbonyl scavenger, antioxidant, and for its potential in degenerative and kidney diseases. nih.govnih.govmdpi.com Explored for its impact on Alzheimer's disease. nih.govresearchgate.net |

Ii. Molecular and Cellular Pharmacodynamics of Hydralazine Hydrochloride

Elucidation of Vasodilatory Mechanisms

The vasodilatory action of hydralazine (B1673433) hydrochloride is a multifactorial process involving several interconnected pathways within the vascular smooth muscle cells. The following subsections provide a detailed examination of these mechanisms based on current scientific understanding.

Hydralazine hydrochloride exerts its primary therapeutic effect by directly relaxing the smooth muscle cells within the walls of arterioles. droracle.aipatsnap.com This action is independent of the autonomic nervous system and is a result of the drug's direct influence on the cellular machinery of the muscle cells. droracle.ai The relaxation of these muscles leads to the widening of the blood vessels, a process known as vasodilation, which in turn reduces the resistance to blood flow. patsnap.comnih.gov While the complete picture of its mechanism is still under investigation, it is understood to involve interference with intracellular calcium signaling pathways. nih.govahajournals.org

A cornerstone of hydralazine's mechanism is its ability to modulate calcium ion (Ca²⁺) homeostasis within vascular smooth muscle cells. ahajournals.org The contraction of these cells is critically dependent on the concentration of intracellular Ca²⁺. Hydralazine is believed to interfere with the transport and release of calcium ions within these cells. ahajournals.orgdrugbank.com Specifically, it is thought to prevent the influx of calcium into the cells and inhibit the release of calcium from intracellular storage compartments, such as the sarcoplasmic reticulum. ahajournals.org By disrupting the normal calcium balance, hydralazine prevents the muscle cells from contracting, leading to relaxation. ahajournals.org

One study on isolated rat tail artery strips demonstrated that hydralazine caused a dose-dependent relaxation of contractions induced by various agents, suggesting a non-specific interference with calcium-dependent contraction mechanisms. The study found that hydralazine significantly inhibited the calcium chloride (CaCl₂) dose-response curve in the presence of contracting agents like noradrenaline, 5-hydroxytryptamine (5-HT), and potassium chloride (KCl). nih.gov Furthermore, the maximal contraction in response to barium chloride (BaCl₂), a substance that can substitute for calcium in inducing contraction, was depressed by 87% in the presence of hydralazine. nih.gov The phasic contractile response to noradrenaline, which is due to the mobilization of calcium from a membrane-bound pool, was also significantly depressed by 20%. nih.gov These findings suggest that hydralazine interferes with both the influx of extracellular calcium and the release of calcium from intracellular stores. nih.gov

Table 1: Effect of Hydralazine on Contractile Responses in Isolated Rat Tail Artery

| Contractile Agent | Hydralazine Concentration | Observation |

| Noradrenaline (10⁻⁷ mol/L) | Dose-dependent | Relaxation of contraction |

| 5-HT (10⁻⁷ mol/L) | Dose-dependent | Relaxation of contraction |

| KCl (100 mmol/L) | Dose-dependent | Relaxation of contraction |

| Barium Chloride | 5 x 10⁻⁴ mol/L | 87% depression of maximal contraction |

| Noradrenaline (phasic response) | 5 x 10⁻⁴ mol/L | 20% depression of contractile response |

Data sourced from research on isolated rat tail artery strips. nih.gov

A key pathway that governs the release of calcium from the sarcoplasmic reticulum involves the second messenger inositol 1,4,5-trisphosphate (IP₃). nih.gov The binding of vasoconstrictive agonists to G protein-coupled receptors on the surface of vascular smooth muscle cells activates phospholipase C, which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. nih.gov IP₃ then binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium into the cytoplasm and initiating muscle contraction. nih.gov

Research has indicated that a primary mechanism of hydralazine's action is the inhibition of IP₃-induced Ca²⁺ release from the sarcoplasmic reticulum in arterial smooth muscle cells. droracle.ainih.govcvpharmacology.com By interfering with this signaling pathway, hydralazine effectively reduces the amount of calcium available for muscle contraction, thereby promoting vasodilation. droracle.ainih.gov Studies on permeabilized blood vessels, where the cell membrane is made permeable to allow direct access to the intracellular environment, have shown that hydralazine is effective at inhibiting contractions induced by IP₃. nih.gov

The nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway is a major contributor to vasodilation. Endothelial cells produce NO, which diffuses into adjacent smooth muscle cells and activates soluble guanylate cyclase. This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cGMP, which in turn activates protein kinase G (PKG), leading to a cascade of events that result in smooth muscle relaxation.

Some evidence suggests that hydralazine may influence this pathway. It is proposed that hydralazine may increase the bioavailability of NO produced by the vascular endothelium, leading to cGMP-mediated vasodilation. cvpharmacology.com Additionally, some studies indicate that hydralazine can activate guanylate cyclase, leading to increased levels of cGMP in vascular smooth muscle. nih.gov One study on the human fetal placental circulation found that the vasodilatory effects of hydralazine were antagonized by an inhibitor of soluble guanylate cyclase, suggesting that hydralazine's action involves the activation of this enzyme. nih.gov However, the same study did not find evidence that hydralazine acts by releasing NO from endothelial cells or by acting as an NO donor itself. nih.gov Another study in a model of NO-deficient hypertension found that while hydralazine treatment improved vasodilator responses, it did not affect the increased production of superoxide, an oxygen radical that can inactivate NO. nih.gov That study did find, however, that the attenuated expression of soluble guanylyl cyclase in the hypertensive models was nearly normalized by treatment with hydralazine. nih.gov

Prostaglandins, particularly prostacyclin (PGI₂), are potent vasodilators. There is evidence to suggest that the vasodilatory effects of hydralazine may be at least partially mediated by the prostaglandin system. cvpharmacology.comnih.govnih.gov One study investigating the effects of hydralazine on hypoxic pulmonary vasoconstriction in dogs found that the drug's pulmonary vasodilatory effect was blocked by pretreatment with indomethacin and meclofenamate, both of which are inhibitors of prostaglandin synthesis. nih.govnih.gov This suggests that hydralazine's vasodilatory action in this context is dependent on the production of prostaglandins. nih.govnih.gov

Table 2: Effect of Prostaglandin Synthesis Inhibitors on Hydralazine-Induced Pulmonary Vasodilation

| Treatment Group | Change in Pulmonary Artery Pressure with Hydralazine | Change in Pulmonary Arteriolar Resistance with Hydralazine |

| Control (Hypoxia) | Significant Decrease (23.0±2.4 to 14.3±1.5 mm Hg) | Significant Decrease (5.87±1.10 to 2.87±0.52 U) |

| Indomethacin Pretreated (Hypoxia) | No Significant Change (23.3±1.6 vs. 21.7±2.3 mm Hg) | No Significant Change (8.03±1.09 vs. 7.14±1.42 U) |

| Meclofenamate Pretreated (Hypoxia) | Blocked the effects of hydralazine | Blocked the effects of hydralazine |

Data from a study on dogs with hypoxic pulmonary vasoconstriction. nih.govnih.gov

The final step in the contraction of smooth muscle is the phosphorylation of the regulatory light chains of myosin, a reaction catalyzed by the Ca²⁺/calmodulin-dependent myosin light chain kinase (MLCK). The phosphorylation of these light chains allows for the interaction between myosin and actin, leading to muscle contraction.

Research has shown that hydralazine can directly interfere with this process. A study using myofibrils from bovine carotid arteries found that hydralazine inhibited Ca²⁺-dependent ATPase activity and phosphorylation. nih.gov The half-maximal inhibition occurred at a hydralazine concentration of 2 x 10⁻⁵ M. nih.gov This inhibition was specifically attributed to a reduction in the phosphorylation of a protein that corresponds to the myosin P-light chains. nih.gov By inhibiting the phosphorylation of these light chains, hydralazine prevents the contractile apparatus from being activated, thus contributing to its hypotensive effect. nih.gov

Chelation of Trace Metals in Smooth Muscle Contraction

The precise molecular mechanism by which this compound induces smooth muscle relaxation is not fully elucidated, but evidence suggests it involves interference with calcium ion (Ca²⁺) metabolism within vascular smooth muscle cells. droracle.aidroracle.ai The drug is thought to disrupt the mobilization of calcium, which is essential for the contractile process. nih.gov One proposed, though not definitively established, aspect of its action is the chelation of trace metals. Hydralazine has the ability to form complexes with metallic ions. This chelating property may contribute to its vascular effects by interfering with metalloprotein-dependent processes that are critical for smooth muscle contraction. While the primary vasodilatory action is often attributed to its effects on calcium movement—potentially by inhibiting Ca²⁺ release from the sarcoplasmic reticulum or preventing its influx into cells—the role of metal chelation remains a component of its complex pharmacodynamic profile. drugbank.comahajournals.org For instance, hydralazine is known to complex with iron, which is a critical cofactor for various enzymes. ahajournals.org This interaction is more clearly defined in its effects on other enzyme systems, as detailed in subsequent sections.

Hypoxia-Inducible Factor (HIF) System Interactions

Recent research has uncovered a novel mechanism of action for hydralazine involving the hypoxia-inducible factor (HIF) signaling pathway. nih.govahajournals.org This pathway is a critical regulator of cellular adaptation to low oxygen levels.

Hydralazine has been shown to inhibit the activity of prolyl hydroxylase domain (PHD) enzymes. nih.govahajournals.orgresearchgate.net PHDs are iron-dependent dioxygenases that play a crucial role in regulating the stability of HIF-α subunits. mdpi.com Under normal oxygen conditions, PHDs hydroxylate specific proline residues on HIF-α, marking it for degradation. youtube.com Hydralazine, a known chelator of iron, is thought to interfere with the PHD enzymes by complexing with the iron ion at the enzyme's active site. ahajournals.org This inhibition of PHD activity prevents the hydroxylation of HIF-α, thereby preventing its degradation. nih.govahajournals.org

By inhibiting PHD enzymes, hydralazine leads to the stabilization and accumulation of the HIF-1α protein within the cell, even under normal oxygen conditions. drugbank.comnih.govahajournals.org This stabilization allows HIF-1α to translocate to the nucleus and form a heterodimer with the constitutively expressed HIF-1β subunit. youtube.com This active HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. youtube.com Studies have demonstrated that hydralazine induces a rapid and transient expression of HIF-1α protein in various cell types, including endothelial and smooth muscle cells. ahajournals.orgnih.govahajournals.org

The stabilization of HIF-1α by hydralazine initiates a cascade of gene expression, upregulating several downstream target genes that are involved in vascular function and angiogenesis. nih.govahajournals.org Research has confirmed the induction of the following HIF target genes in response to hydralazine:

Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels (angiogenesis). nih.govnih.gov

Endothelin-1 (ET-1): A peptide involved in vascular tone and cell proliferation. ahajournals.orgnih.gov

Adrenomedullin (ADM): A vasodilating peptide with protective effects on the vascular endothelium. ahajournals.orgnih.gov

Haem Oxygenase 1 (HO-1): An enzyme that produces the vasodilator carbon monoxide and has cytoprotective effects against oxidative stress. ahajournals.orgnih.gov

The induction of these genes contributes to a pro-angiogenic and vasodilatory phenotype. nih.govahajournals.org

| HIF Target Gene | Function in Vascular System | Effect of Hydralazine-Induced HIF-1α |

| VEGF | Promotes angiogenesis and endothelial cell proliferation. nih.gov | Induction of protein expression. nih.govahajournals.org |

| Endothelin-1 | Potent vasoconstrictor, also involved in cell proliferation. mdpi.com | Induction of mRNA expression. ahajournals.org |

| Adrenomedullin | Vasodilator, protects endothelial function. ahajournals.org | Induction of mRNA expression. ahajournals.org |

| Haem Oxygenase 1 | Produces vasodilating carbon monoxide, antioxidant properties. ahajournals.org | Induction of mRNA expression. ahajournals.org |

Metabolic Transformations and Pharmacogenomic Implications

The metabolism of hydralazine is complex and significantly influenced by an individual's genetic makeup, which has important implications for its pharmacokinetics.

Hydralazine undergoes extensive first-pass metabolism in the liver. uthscsa.edunih.gov The primary metabolic pathways are acetylation and hydroxylation. drugbank.com

Acetylation: This pathway is catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. nih.govnih.gov The rate of acetylation is subject to genetic polymorphism, leading to distinct "slow acetylator" and "fast acetylator" phenotypes in the population. nih.govresearchgate.net In fast acetylators, a larger proportion of the drug is acetylated, which can lead to lower plasma concentrations of the parent compound. uthscsa.edunih.gov Conversely, slow acetylators have higher plasma levels of hydralazine. researchgate.net One acetylation pathway involves the direct formation of 3-methyl-1,2,4-triazolo-[3,4a] phthalazine (B143731) (MTP). nih.gov

Hydroxylation and Other Pathways: Hydroxylation is considered a major metabolic pathway, followed by conjugation with glucuronic acid. drugbank.com Another significant route involves the formation of hydrazones, such as hydralazine pyruvic acid hydrazone, which is a major circulating metabolite. uthscsa.edunih.gov Oxidation can also occur, leading to intermediates that are then acetylated. nih.gov

The interplay between these pathways determines the bioavailability and clearance of the drug. The acetylator status, determined by an individual's NAT2 genotype, is a key factor in the pharmacokinetics of orally administered hydralazine. clinpgx.org

| Metabolic Pathway | Key Enzyme/Process | Major Metabolite(s) | Pharmacogenomic Relevance |

| Acetylation | N-acetyltransferase 2 (NAT2) | 3-methyl-1,2,4-triazolo-[3,4a] phthalazine (MTP) | Genetic polymorphism in NAT2 leads to "slow" and "fast" acetylator phenotypes, significantly impacting plasma drug levels. nih.govresearchgate.net |

| Hydroxylation | Cytochrome P450 enzymes | Hydroxylated derivatives | A major pathway for hydralazine elimination. drugbank.com |

| Hydrazone Formation | Reaction with endogenous keto-acids | Hydralazine pyruvic acid hydrazone | A major circulating metabolite. clinpgx.org |

| Oxidation | Oxidative enzymes | Oxidized intermediates (e.g., HPZ) | Precedes acetylation in some pathways. nih.gov |

Formation of Hydrazone Metabolites (e.g., Pyruvic Acid Hydrazone, Acetone Hydrazone)

This compound undergoes metabolic transformation in the body, leading to the formation of various metabolites, including hydrazones. clinpgx.orgwikipedia.org These are formed through the reaction of hydralazine with endogenous ketones or keto acids. clinpgx.orgnih.gov

Another identified metabolite is Acetone Hydrazone (also known as isopropylidenehydrazine), which results from the condensation of hydralazine with acetone. wikipedia.orgwikipedia.orgcymitquimica.com This reaction is typical of hydrazone formation. wikipedia.org Unlike the pyruvic acid hydrazone, acetone hydrazone is considered unstable. nih.gov Interestingly, studies in rabbits have suggested that acetone hydrazone can be converted back to hydralazine in vivo, which could contribute to its pharmacological effects. nih.gov

The formation of these hydrazones occurs in vitro according to second-order rate kinetics at a physiological pH of 7.4 and a temperature of 37°C. nih.gov

| Metabolite Name | Endogenous Reactant | Relative Stability | Pharmacological Activity Contribution |

|---|---|---|---|

| Pyruvic Acid Hydrazone | Pyruvic Acid | Relatively Stable | Partial or negligible |

| Acetone Hydrazone | Acetone | Unstable | May involve back-conversion to hydralazine |

Contribution of Extrahepatic Metabolism

While hydralazine undergoes extensive metabolism in the liver, a significant portion of its clearance occurs outside the liver, indicating a notable contribution from extrahepatic metabolism. clinpgx.orgdrugbank.com The clearance of hydralazine is largely independent of the acetylator phenotype when administered intravenously, which supports the role of metabolic pathways other than hepatic acetylation. uthscsa.edu

A substantial part of hydralazine's systemic clearance can be attributed to the rapid formation of hydrazones with endogenous substances like pyruvic acid in the plasma or whole blood. uthscsa.edu The majority of hydralazine clearance is, in fact, extrahepatic. For rapid acetylators, approximately 55% of clearance is extrahepatic, and for slow acetylators, this figure rises to 70%. drugbank.com

Impact of Acetylator Status on Molecular Metabolism

The metabolism of hydralazine is significantly influenced by an individual's "acetylator status," which is determined by the activity of the N-acetyltransferase 2 (NAT2) enzyme. researchgate.netnih.gov This enzyme is highly polymorphic in the general population, leading to classifications of individuals as either "slow" or "fast" acetylators. researchgate.netnih.gov

This genetic variation has a profound impact on the metabolic fate of orally administered hydralazine:

Slow Acetylators : In individuals with slower NAT2 enzyme activity, the major plasma metabolite of hydralazine is hydralazine pyruvic acid hydrazone. clinpgx.org These individuals generally have higher plasma levels of the parent drug and may require lower doses. nih.govdroracle.ai

Fast Acetylators : In contrast, in fast acetylators, the predominant metabolite is 3-methyltriazolophthalazine, a product of the acetylation pathway. clinpgx.org

When hydralazine is given intravenously, the major plasma metabolites are hydralazine pyruvic acid hydrazone and 3-methyltriazolophthalazine, with no significant difference observed between slow and fast acetylator genotypes. clinpgx.org However, with oral administration, the first-pass metabolism is heavily dependent on the acetylator phenotype. uthscsa.edu Studies have shown that slow acetylators have a significantly higher area under the curve (AUC) and maximum concentration (Cmax) of plasma hydralazine compared to fast acetylators. nih.govkarger.com

| Acetylator Status | Predominant Plasma Metabolite | Relative Plasma Hydralazine Levels |

|---|---|---|

| Slow | Hydralazine Pyruvic Acid Hydrazone | Higher |

| Fast | 3-methyltriazolophthalazine | Lower |

Antioxidant and Oxidative Stress Modulation Mechanisms

Beyond its vasodilatory effects, this compound exhibits significant antioxidant properties and modulates cellular responses to oxidative stress through various mechanisms.

Nrf2 Pathway Activation

A key mechanism of hydralazine's antioxidant effect is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govresearchgate.netresearchgate.netnih.gov Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress by regulating the expression of a wide array of antioxidant proteins and enzymes. nih.govresearchgate.net

Research has demonstrated that hydralazine promotes the translocation of Nrf2 from the cytoplasm into the nucleus. nih.govresearchgate.netmdsabstracts.org Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating their expression. nih.govresearchgate.net This activation of the Nrf2-ARE pathway has been shown to be a key factor in the cytoprotective effects of hydralazine against oxidative stress. nih.govnih.gov Studies have confirmed that hydralazine is a potent Nrf2 activator, and this action confers strong neuroprotection in both in vitro and in vivo models. mdsabstracts.org By activating this pathway, hydralazine can help restore antioxidant defenses that may be diminished during aging or in pathological conditions. nih.gov

Mitochondrial Activity Rejuvenation and Cellular Respiratory Capacity Enhancement

Hydralazine has been shown to improve mitochondrial function and enhance cellular respiratory capacity, which are crucial for cellular health and resilience against stress. researchgate.netresearchgate.netmdpi.com It can protect mitochondrial metabolism and function under conditions of high glucose and other stressors. researchgate.net

Autophagy Pathway Modulation

This compound has been shown to activate autophagy, a cellular process responsible for the degradation and recycling of cellular components, which aids in the clearance of intracellular aggregates. This activation is not direct but is understood to be a consequence of its influence on other interconnected cellular pathways. Research indicates that hydralazine activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a primary regulator of cellular defense mechanisms against oxidative stress and is involved in maintaining cellular homeostasis. The activation of Nrf2 by hydralazine can, in turn, modulate autophagic processes.

Furthermore, hydralazine has been found to activate Sirtuin 1 (SIRT1) and Sirtuin 5 (SIRT5). SIRT1 is a key regulator of mitochondrial biogenesis and function. The activation of the SIRT1/SIRT5 axis by hydralazine contributes to improved mitochondrial health and metabolic homeostasis. As mitochondria are central to cellular metabolism and stress responses, the modulation of their function by hydralazine-activated SIRT1/SIRT5 can influence the autophagy pathway. The interplay between these pathways suggests that hydralazine's effect on autophagy is part of a broader cellular stress response and quality control mechanism.

Interaction with Myeloperoxidase Activity

This compound has been identified as an inhibitor of myeloperoxidase (MPO), an enzyme prominently found in neutrophils. This interaction is of interest due to the association of anti-MPO autoantibodies in some cases of hydralazine-induced autoimmune conditions. In vitro studies have quantified the inhibitory potency of hydralazine against MPO activity using different assay systems.

One study compared the inhibitory effects of hydralazine and a related compound, dihydralazine. Using a 4-aminoantipyrin-based in vitro system, dihydralazine was found to be a more potent inhibitor of myeloperoxidase activity than hydralazine. nih.gov In a different assay system utilizing 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid), the inhibitory effects were observed at lower concentrations for both compounds, with less pronounced differences between them. nih.gov Complete inhibition of myeloperoxidase activity was achieved at concentrations above 7.5 microM for both hydralazine and dihydralazine in this latter system. nih.gov It has also been postulated that hydralazine can accumulate within neutrophils and bind to myeloperoxidase, which may lead to neutrophil apoptosis and the generation of cytotoxic products. nih.gov

| In Vitro System | Compound | Inhibitory Constant (Ki) |

|---|---|---|

| 4-aminoantipyrin system | Hydralazine | 25 microM |

| Dihydralazine | 4 microM | |

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) system | Hydralazine | 1.2 microM |

| Dihydralazine | 1.4 microM |

Redox Properties and Electrochemical Behavior

This compound exhibits properties of a reducing agent. Its redox behavior has been characterized using electrochemical techniques such as cyclic voltammetry. These studies have provided insights into the electron transfer processes of the molecule. The electrochemical parameters, including the anodic peak potential (Epa) and the cathodic peak potential (Epc), have been determined at various scan rates.

Cyclic voltammetry studies of this compound have shown a quasi-reversible behavior. researchgate.netresearchgate.net The peak potentials have been observed to increase with an increasing scan rate. The data obtained from these electrochemical studies are crucial for understanding the oxidative and reductive stability of hydralazine and its potential interactions in biological systems where redox reactions are fundamental.

| Scan Rate (V/s) | Cathodic Peak Potential (Epc) (V) | Anodic Peak Potential (Epa) (V) |

|---|---|---|

| 0.01 | -0.62 | -0.54 |

| 0.02 | -0.63 | -0.53 |

| 0.03 | -0.64 | -0.52 |

| 0.06 | -0.65 | -0.51 |

| 0.08 | -0.66 | -0.50 |

| 0.10 | -0.67 | -0.49 |

Iii. Chemical Synthesis and Derivatization Strategies for Hydralazine Hydrochloride and Analogues

Established Synthetic Pathways of Hydralazine (B1673433) Hydrochloride

The traditional syntheses of hydralazine hydrochloride have relied on accessible starting materials and well-established chemical transformations. These methods typically involve the formation of a phthalazinone intermediate, which is subsequently converted to hydralazine.

The reaction between phthalic anhydride (B1165640) and hydrazine (B178648) hydrate (B1144303) is a foundational method for the synthesis of phthalazinone derivatives. longdom.org This pathway involves the initial formation of a phthalic acid derivative which then undergoes cyclization with hydrazine to form the phthalazinone ring structure. longdom.org While not a direct route to hydralazine, the resulting phthalazinone is a crucial intermediate in its synthesis. longdom.orgnih.gov Several methods have been reported for the preparation of phthalazinone derivatives starting from phthalic anhydride in the presence of acetic acid. longdom.org

Another established route to this compound utilizes intermediates derived from 2-carboxybenzaldehyde. For instance, o-cyanobenzaldehyde, a derivative of 2-carboxybenzaldehyde, can be used to synthesize this compound. researchgate.net This process involves the reaction of o-cyanobenzaldehyde with hydrazine in the presence of hydrochloric acid and methanol, with a reported yield of 75%. researchgate.net The reaction proceeds through a cyclization and condensation mechanism to form the final product. google.com

A widely employed and crucial step in the synthesis of hydralazine is the conversion of 1-chlorophthalazine (B19308) to hydralazine. google.comquickcompany.ingoogle.com This method typically begins with the conversion of phthalazinone to 1-chlorophthalazine using a chlorinating agent such as phosphorus oxychloride. google.comquickcompany.ingoogle.com The resulting 1-chlorophthalazine is then reacted with hydrazine hydrate. quickcompany.ingoogle.com This nucleophilic substitution reaction, where the hydrazine group displaces the chlorine atom, yields hydralazine. quickcompany.ingoogle.com The reaction can be carried out in the presence of an alcoholic solvent like ethanol (B145695) or methanol. quickcompany.ingoogle.com The hydralazine base is then typically converted to its hydrochloride salt. google.comquickcompany.in

| Reactant | Reagent | Product | Reference |

| Phthalazinone | Phosphorus oxychloride | 1-Chlorophthalazine | google.comquickcompany.in |

| 1-Chlorophthalazine | Hydrazine hydrate | Hydralazine | quickcompany.ingoogle.com |

Novel Synthetic Methodologies for Hydralazine and Pyridazine (B1198779) Derivatives

Research into the synthesis of hydralazine and its analogues has led to the development of novel methodologies, including new ways to construct the pyridazine ring, a core component of hydralazine.

A general and effective method for the synthesis of hydrazinylpyridazine derivatives involves the reaction of a pyridazine compound containing a suitable leaving group with hydrazine. nih.govresearchgate.net For example, a 3-chloropyridazine (B74176) derivative can be reacted with hydrazine hydrate to afford the corresponding hydrazinylpyridazine. nih.gov This reaction is a nucleophilic substitution where the hydrazine molecule displaces the chloro group on the pyridazine ring. nih.gov This strategy is not limited to chloro-derivatives and can be applied to other pyridazines with replaceable groups, providing a versatile route to a variety of pyridazine derivatives. nih.govresearchgate.net

Synthesis of Hydralazine Schiff Base Derivatives

The chemical reactivity of the primary amino group in hydralazine allows for its derivatization into Schiff bases. This is typically achieved through a condensation reaction with various aldehydes and ketones. scirp.orgrdd.edu.iqbasjsci.edu.iq The synthesis involves reacting this compound with an appropriate carbonyl compound in a suitable solvent, often with a buffering agent like sodium acetate. scirp.orgrdd.edu.iq The resulting Schiff bases are characterized by the formation of an azomethine or imine group (-C=N-). rdd.edu.iq

For example, novel Schiff bases have been synthesized by the condensation of this compound with terephthalaldehyde. rdd.edu.iqbasjsci.edu.iq In this reaction, p-toluenesulfonic acid can be used as a catalyst. rdd.edu.iqbasjsci.edu.iq Similarly, other Schiff bases have been prepared from the reaction of this compound with 4-Acetylmorpholine and 2-hydroxybenzaldehyde. scirp.org These reactions highlight the versatility of hydralazine as a building block for creating a diverse library of Schiff base derivatives. scirp.orgrdd.edu.iqbasjsci.edu.iq

| This compound Reactant | Carbonyl Compound | Resulting Schiff Base Derivative | Reference |

| This compound | Terephthalaldehyde | PHMP and BPHMP | rdd.edu.iqbasjsci.edu.iq |

| This compound | 4-Acetylmorpholine | 3-[1-(2-(phthalazin-1-yl)hydrazono)ethyl)-1,3-oxazinane (PHEO) | scirp.org |

| This compound | 2-hydroxybenzaldehyde | 2-[(2-(phthalazin-1-yl)hydrazono)methyl]phenol (PHMP) | scirp.org |

Condensation Reactions with Carbonyl Compounds

A fundamental and widely utilized reaction of hydralazine is its condensation with aldehydes and ketones. This nucleophilic addition reaction targets the carbonyl carbon, resulting in the formation of a hydrazone derivative. Hydralazine hydrazones are synthesized through a straightforward condensation of a carbonyl compound with the hydrazine group of hydralazine researchgate.net. The reaction involves the formation of a C=N double bond, replacing the carbonyl oxygen, and is often catalyzed by a small amount of acid researchgate.net. This method is valued for its simplicity and typically high yields researchgate.net.

The general reaction proceeds as follows: Hydralazine + Aldehyde/Ketone → Hydralazine Hydrazone + Water

This reaction is a cornerstone in the derivatization of hydralazine, creating a diverse library of compounds for further study nih.gov.

Table 1: Examples of Hydralazine Condensation Reactions

| Carbonyl Compound | Resulting Hydrazone Derivative | Significance/Application |

|---|---|---|

| Pyruvic Acid | Hydralazine pyruvic acid hydrazone | A major plasma metabolite of hydralazine in humans with potential cardiovascular activity nih.gov. |

| 5-methylfuran-2-carbaldehyde | 1-(2-[(5-methylfuran-2-yl)methylene)]hydrazono)phthalazine | Used as a ligand for the synthesis of Nickel(II) complexes with potential antifungal activity researchgate.net. |

| Various Aldehydes | Hydrazone derivatives of dipeptides | Synthesized from a hydralazine-containing hydrazide to produce compounds with potential cytotoxic activity nih.gov. |

Preparation of Steroidal Hydrazones

The condensation reaction can be extended to complex carbonyl-containing molecules, such as steroids. Steroidal hydrazones are synthesized by reacting a steroidal ketone with a hydrazine derivative, such as hydralazine or other hydrazides, typically by refluxing the reactants in an ethanol solution nih.gov. This strategy combines the structural features of the steroid nucleus with the chemical properties of the hydrazone moiety.

Research has focused on synthesizing 5α-steroidal derivatives from the androstane (B1237026) and pregnane (B1235032) series. For example, compounds have been prepared from steroidal ketones like epiandrosterone (B191177), androsterone (B159326), and allopregnanolone (B1667786) nih.gov.

Table 2: Synthesis of Steroidal Hydrazones from Ketosteroids

| Starting Steroidal Ketone | Hydrazine Reagent | Resulting Steroidal Hydrazone |

|---|---|---|

| Epiandrosterone Acetate | m-Bromobenzohydrazide | m-Bromobenzoylhydrazone of epiandrosterone nih.gov |

| Androsterone | m-Nitrobenzohydrazide | m-Nitro hydrazone of androsterone nih.gov |

| Allopregnanolone | Thiosemicarbazide | Thiosemicarbazone of allopregnanolone nih.gov |

Synthesis of Metal Complexes of Hydrazone Ligands (e.g., Nickel(II) Complexes)

Hydrazones derived from hydralazine are effective chelating ligands due to the presence of multiple nitrogen atoms that can coordinate with metal ions researchgate.netmdpi.com. These ligands can form stable complexes with various transition metals, including Nickel(II). The synthesis of these metal complexes typically involves reacting the hydrazone ligand with a metal salt, such as nickel(II) chloride or nickel(II) nitrate, in a suitable solvent like ethanol mdpi.comchemijournal.com.

In these complexes, the hydrazone ligand coordinates to the metal center through specific nitrogen atoms, such as the azomethine nitrogen and a phthalazine (B143731) ring nitrogen researchgate.net. The resulting Nickel(II) complexes can exhibit different coordination geometries, including square planar and octahedral, depending on the ligand and reaction conditions mdpi.comchemijournal.com.

Table 3: Example Synthesis of a Nickel(II)-Hydrazone Complex

| Component | Description | Reference |

|---|---|---|

| Ligand | 1-(2-[(5-methylfuran-2-yl)methylene)]hydrazono)phthalazine (HL) | researchgate.net |

| Metal Salt | Nickel(II) Chloride Heptahydrate | chemijournal.com |

| Synthesis Method | An ethanolic solution of the metal salt is added dropwise to a hot ethanolic solution of the ligand and refluxed for several hours. | chemijournal.com |

| Resulting Complex | The hydrazone ligand chelates to the Nickel(II) ion through nitrogen atoms in a bidentate manner. | researchgate.net |

| Stoichiometry | Analytical data often confirms a 1:2 metal-to-ligand (M:L) stoichiometry. | chemijournal.com |

| Geometry | The resulting Ni(II) complexes often exhibit an octahedral geometry. | chemijournal.com |

Synthesis of Hydralazine Analogues with Modified Core Structures (e.g., Pyridazinone Moieties)

To explore new structure-activity relationships and develop novel therapeutic agents, researchers have synthesized hydralazine analogues by modifying its core phthalazine (benzopyridazine) structure. A significant area of this research involves replacing the phthalazine ring with a pyridazinone moiety nih.gov. Pyridazinone-based compounds have garnered interest for their diverse biological activities, including potential applications in managing high blood pressure nih.gov.

One synthetic route to these analogues involves a multi-step process starting with different para-substituted acetophenones and glyoxylic acid nih.gov. The subsequent cyclization with hydrazine hydrate yields the desired 6-(4-substitutedphenyl)-3-pyridazinone derivatives nih.gov. Various methods exist for synthesizing the pyridazinone ring, often based on the condensation of a hydrazine with a 1,4-disubstituted carbon chain, such as a γ-keto acid iglobaljournal.com. Studies have shown that modifying the core structure in this way can lead to compounds with significantly different biological activities compared to the parent hydralazine molecule nih.gov.

Chemical Reactions and Degradation Pathways

Hydralazine is a chemically reactive molecule that can undergo various transformations, including oxidation and reduction reactions. These pathways are important for understanding its metabolism and chemical stability.

Hydralazine is susceptible to oxidation, a process that can lead to several degradation products. The oxidation of hydralazine can yield stable derivatives such as phthalazine and phthalazinone nih.gov. This reaction can be initiated by various oxidizing agents, including hypochlorous acid (HOCl), which is generated by neutrophils in the body nih.gov. The oxidation process is believed to proceed through a highly reactive diazonium salt intermediate, which can then react with water to form phthalazinone nih.gov. The direct oxidation of the resulting phthalazine to phthalazinone also occurs, though it is a slower process nih.gov. The enzymatic oxidation of phthalazine to phthalazin-1(2H)-one is notably catalyzed by human aldehyde oxidase (hAOX1) researchgate.net.

The hydrazone derivatives formed from the condensation of hydralazine with aldehydes or ketones can undergo further reactions. One of the most significant is the Wolff-Kishner reduction. This reaction specifically reduces the carbonyl group (that was converted to a hydrazone) to a methylene (B1212753) group (an alkane) libretexts.org. The process involves treating the hydrazone with a strong base, like potassium hydroxide (B78521) (KOH), at high temperatures libretexts.org. During this reaction, the hydrazone is converted to the corresponding alkane, and the hydrazine portion is eliminated as stable nitrogen gas (N₂) libretexts.org. While this is a reduction of the hydrazone derivative rather than the hydralazine core itself, it represents a key chemical transformation of hydralazine derivatives. This compound itself is also known to be a reducing agent, and its redox properties can be studied spectrophotometrically researchgate.net.

Iv. Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Features with Vasodilatory Efficacy

The vasodilatory action of hydralazine (B1673433) is a direct result of its chemical structure, primarily the combination of a phthalazine (B143731) ring system and a hydrazine (B178648) substituent. The phthalazine ring itself is a critical component, serving as a scaffold for the molecule. It is a positional isomer and isostere of the quinazoline (B50416) ring, a structure found in other potent vasodilators like prazosin, suggesting the importance of this bicyclic heteroaromatic system in interacting with vascular targets. daneshyari.comresearchgate.net

The molecule's primary mode of action is the direct relaxation of arteriolar smooth muscle. ahajournals.orgcvpharmacology.com The key structural components responsible for this are:

The 1-Hydrazino Group (-NHNH₂): This functional group is considered the pharmacophore, essential for the primary vasodilatory activity. Its nucleophilic nitrogen atoms are believed to be involved in the chemical interactions that lead to muscle relaxation.

The Phthalazine Nucleus: This bicyclic system is not merely a carrier for the hydrazine group. Its specific arrangement of nitrogen atoms influences the electronic properties and spatial conformation of the entire molecule, which is crucial for its biological effect. nih.govresearchgate.net

Research indicates that hydralazine's vasodilatory effect is independent of the vascular endothelium. nih.gov The mechanism is thought to involve multiple pathways at the cellular level, including the inhibition of intracellular calcium release from the sarcoplasmic reticulum and the opening of potassium channels, leading to hyperpolarization of the smooth muscle cells. cvpharmacology.com The precise interaction between hydralazine's structural features and these cellular targets remains a subject of ongoing investigation, but the necessity of both the phthalazine ring and the attached hydrazine group is well-established for its characteristic antihypertensive effect.

Impact of Functional Group Modifications on Biological Activities of Derivatives

Modifying the functional groups of the hydralazine molecule can dramatically alter its biological activity, leading to derivatives with different, sometimes non-vasodilatory, properties. This highlights the molecule's potential as a template for developing new therapeutic agents.

One significant area of research has been the modification of the phthalazine ring through the substitution of various functional groups. A Density Functional Theory (DFT) analysis was conducted to screen the effects of thirteen different substituents at various positions on the ring. This study found that while substitutions at positions 4, 5, 6, and 7 had minor effects on the bond dissociation enthalpy of the N-H bond, the ionization potential was significantly altered depending on the nature of the substituent. The study identified a derivative, 10-Ph-HZ, as having superior antioxidant properties compared to the parent hydralazine molecule, demonstrating that functional group modification can enhance other biological activities like antiradical effects.

Another common modification is the condensation of the terminal amino group of the hydrazine moiety with aldehydes or ketones to form hydrazone derivatives. This transformation often reduces or eliminates the original vasodilatory activity while introducing a wide spectrum of new biological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The stability and biological efficacy of these hydrazone derivatives depend on the nature and position of the substituents introduced.

| Modification Type | Derivative Example | Key Structural Change | Resulting Biological Activity |

|---|---|---|---|

| Ring Substitution | 10-Ph-HZ | Phenyl group added to the phthalazine ring. | Enhanced antioxidant/antiradical activity. |

| Hydrazine Condensation | Various Hydrazones | Formation of a C=N-NH- structure by reacting with ketones/aldehydes. | Introduction of antimicrobial, anticancer, and anti-inflammatory properties. |

| Hydrazine Duplication | Dihydralazine | Presence of a second hydrazine group on the phthalazine ring. | Similar vasodilatory effects to hydralazine, with altered pharmacokinetics. springermedizin.de |

Analysis of Potential Coordination Sites in Hydrazone Ligands

When hydralazine's terminal hydrazine group is condensed with carbonyl compounds, the resulting hydrazone derivatives possess significant potential as chelating ligands for metal ions. The nitrogen atoms of the azomethine group (-N=CH-) created in the hydrazone, along with other nearby heteroatoms, can act as coordination sites, binding to metal centers to form stable complexes.

The analysis of these potential coordination sites is typically performed using spectroscopic methods:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of key bonds upon complexation provide evidence of coordination. For instance, a downward shift in the frequency of the C=N (azomethine) band indicates that the azomethine nitrogen is involved in binding to the metal ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the signals of protons near potential binding sites in the ¹H NMR spectrum can confirm the involvement of specific atoms in coordination.

Studies on hydrazone ligands derived from hydralazine have shown that they can act as bidentate or tridentate ligands. For example, a ligand prepared by the condensation of hydralazine with 2-butanon-3-oxime was found to coordinate with metal ions like Cu(II), Ni(II), and Co(II). The potential coordination sites were identified as the nitrogen atoms of the hydrazone moiety. The ability of these derivatives to form stable metal complexes opens avenues for their application in areas such as catalysis and the development of new metallodrugs.

| Feature | Description |

|---|---|

| Ligand Formation | Condensation of hydralazine's hydrazine group with a ketone or aldehyde. |

| Key Coordination Atom | Azomethine Nitrogen (-C=N -). |

| Other Potential Sites | Heterocyclic nitrogen atoms, oxygen from carbonyl or hydroxyl groups of the condensed molecule. |

| Denticity | Can act as bidentate or tridentate ligands. |

| Analytical Methods | IR Spectroscopy, NMR Spectroscopy. |

Comparative SAR Studies with Structural and Functional Hydrazide Analogues

Comparing the structure-activity relationships of hydralazine with its analogues provides valuable insights into the features required for its specific pharmacological profile.

A key comparison is with other simple hydrazine derivatives such as hydrazine, phenylhydrazine, and isoniazid (B1672263). A study evaluating the vascular effects of these compounds found that while all of them induced relaxation in isolated rat aortic rings, the mechanism for hydralazine was distinct. nih.gov The vasodilatory effects of hydrazine, phenylhydrazine, and isoniazid were antagonized by methylene (B1212753) blue, indicating a dependence on guanylate cyclase activation. In contrast, hydralazine's effect was independent of this pathway. nih.gov Furthermore, among these analogues, only hydralazine produced a marked hypotensive effect in vivo. nih.gov This demonstrates that the phthalazine ring is not just a passive scaffold but is indispensable for the potent and unique vasodilatory action of hydralazine, distinguishing it from other hydrazides.

Another important analogue is dihydralazine, which contains two hydrazine groups. It exhibits a very similar vasodilatory effect to hydralazine, reinforcing the central role of the hydrazinophthalazine pharmacophore in producing this activity. springermedizin.de

Comparing hydralazine to isoniazid, an antitubercular drug, is also instructive. For isoniazid, SAR studies have shown that both the hydrazide moiety and the pyridine (B92270) ring are essential for its activity against Mycobacterium tuberculosis. nih.govnih.gov Any significant modification to either part, such as replacing the pyridine ring with other heterocycles or altering the hydrazide group, leads to a dramatic loss of antitubercular potency. nih.govnih.gov This highlights a parallel principle in SAR: just as the pyridinylhydrazide structure is optimized for antitubercular action, the phthalazinylhydrazide structure of hydralazine is specifically optimized for vasodilation. The attached aromatic ring system dictates the ultimate therapeutic application of the hydrazide functional group.

V. Preclinical Research Models and in Vitro Investigations

In Vitro Vasorelaxation Assays on Isolated Arterial Preparations

Hydralazine (B1673433) has been demonstrated to be a direct-acting vasodilator that relaxes a variety of arterial preparations in vitro. nih.gov Studies on isolated rabbit aorta and pulmonary artery preparations have shown that hydralazine relaxes these vessels with similar potency. nih.gov The concentration producing 50% of the maximum effect (EC50) was found to be 16±2 μM in the pulmonary artery and 20±1 μM in the aorta. nih.gov The primary mechanism of this vasodilation is believed to be its action on vascular smooth muscle cells. nih.gov

Research suggests that hydralazine's main action is to inhibit the inositol 1,4,5-trisphosphate (IP3)-induced release of Ca2+ from the sarcoplasmic reticulum in these cells. nih.gov This interference with calcium mobilization prevents the contraction of the smooth muscle. ahajournals.orgcvpharmacology.com Further studies have indicated that hydralazine is markedly more effective in relaxing arterial preparations than venous ones, with experiments on human digital arteries and metacarpal veins showing a pronounced effect on arteries while having no effect on veins. nih.gov The proposed mechanism for this selectivity involves the inhibition of the release of tightly bound calcium ions, which is a more critical process for contraction in arteries than in veins. nih.gov

| Arterial Preparation | Key Finding | Proposed Mechanism | Reference |

|---|---|---|---|

| Rabbit Aorta & Pulmonary Artery | Relaxed both vessel types with similar potency (EC50 ~16-20 μM). | Inhibition of IP3-induced Ca2+ release from the sarcoplasmic reticulum. | nih.gov |

| Human Digital Artery | Significantly more sensitive to hydralazine-induced relaxation compared to human metacarpal veins. | Inhibition of the release of tightly bound calcium ions. | nih.gov |

| Porcine Coronary Artery | Demonstrated relaxation in vitro. | Direct action on vascular smooth muscle. | nih.gov |

| Rat Caudal Artery | Relaxation observed in vitro. | Direct action on vascular smooth muscle. | nih.gov |

Cellular Studies on Vascular Smooth Muscle Cells and Endothelial Cells

Cellular-level investigations have provided deeper insights into hydralazine's effects on the primary components of the vasculature.

In vascular smooth muscle cells (VSMCs), the predominant mechanism of action appears to be the inhibition of intracellular calcium release. nih.gov Specifically, hydralazine inhibits the IP3-induced release of calcium from the sarcoplasmic reticulum, which is a critical step for muscle contraction. nih.govcvpharmacology.com Some evidence also suggests that hydralazine may inhibit Ca2+-dependent ATPase and the phosphorylation of the myosin P-light chains, which are necessary for contraction. nih.gov

In endothelial cells, hydralazine has been shown to induce the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and its downstream targets, such as vascular endothelial growth factor (VEGF). ahajournals.org This effect is mediated through the inhibition of prolyl hydroxylase domain (PHD) enzymes, which normally target HIF-1α for degradation. ahajournals.orgresearchgate.net The stabilization of HIF-1α leads to a pro-angiogenic phenotype, stimulating endothelial cell-specific proliferation. ahajournals.orgnih.gov However, while hydralazine stimulates VEGF production in smooth muscle cells, this effect is not observed in endothelial cells. ahajournals.org

| Cell Type | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of contraction; Inhibition of inflammatory gene expression and apoptosis. | Inhibition of IP3-induced Ca2+ release from sarcoplasmic reticulum; Inhibition of Ca2+-dependent ATPase. | nih.govnih.govcvpharmacology.commdpi.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Induction of HIF-1α and downstream targets (e.g., VEGF); Endothelial cell-specific proliferation; Inhibition of proliferation, migration, and tube formation. | Inhibition of prolyl hydroxylase domain (PHD) enzymes. | ahajournals.orgnih.gov |

Investigations into Cancer Cell Line Growth Inhibition and Gene Expression Modulation

Hydralazine has been investigated as a repurposed drug for cancer treatment due to its epigenetic modifying properties. mdpi.com It functions as a non-nucleoside DNA methyltransferase (DNMT) inhibitor, which can lead to the re-expression of tumor suppressor genes silenced by promoter hypermethylation. mdpi.comnih.gov

In vitro studies have demonstrated that hydralazine can inhibit the growth of various cancer cell lines, including prostate (LNCaP, 22Rv1, DU145) and cervical (HeLa, CaSki, SiHa) cancer cells. mdpi.comnih.gov For instance, treatment of HeLa and CaSki cervical cancer cells with hydralazine resulted in growth inhibition, cell cycle arrest in the S phase, and a significant increase in apoptosis. nih.gov This was associated with the demethylation and re-expression of the tumor suppressor gene adenomatous polyposis coli (APC). nih.gov In prostate cancer cell lines, hydralazine exposure led to dose- and time-dependent growth inhibition, increased apoptosis, decreased invasiveness, and induced DNA damage. nih.gov These effects were linked to decreased expression of DNMT1, DNMT3a, and DNMT3b, and the subsequent re-expression of silenced genes like GSTP1. nih.gov

| Cancer Cell Line | Effect | Associated Gene Expression Change | Reference |

|---|---|---|---|

| HeLa, CaSki (Cervical Cancer) | Growth inhibition, S-phase cell cycle arrest, increased apoptosis. | Demethylation and re-expression of APC mRNA. | nih.gov |

| DU145, LNCaP, PC-3 (Prostate Cancer) | Dose-dependent growth inhibition, increased apoptosis, decreased invasiveness. | Decreased expression of DNMT1, DNMT3a, DNMT3b; Re-expression of GSTP1. | mdpi.comnih.gov |

| Jurkat (Leukemic T cells) | Induction of apoptosis. | Decreased DNMT expression and activity. | oncotarget.com |

| MDA-231 (Breast Cancer), T24 (Bladder Cancer) | Demethylation and re-expression of tumor suppressor genes. | Re-expression of ER, RARβ, and p16 genes. | medicinacomplementar.com.br |

DNA Repair and Mutagenicity Studies in Bacterial and Mammalian Cell Systems (in vitro)

The genotoxicity of hydralazine has been evaluated in various in vitro systems. Studies have shown that hydralazine can induce DNA damage and repair processes in mammalian cells. nih.gov For example, it elicited DNA repair in primary cultures of rat hepatocytes and was similarly potent in inducing DNA repair in human hepatocytes. nih.gov In V79 mammalian cells, which lack significant metabolic activation capacity, hydralazine was shown to cause DNA damage and a modest but significant increase in mutations. nih.gov Furthermore, in leukemic T cells, hydralazine treatment triggered DNA damage, as indicated by the phosphorylation of histone H2AX and the formation of comet tails in the comet assay. nih.gov

In bacterial systems, hydralazine has demonstrated mutagenic properties. nih.gov In the Ames test, which uses Salmonella typhimurium strains to detect chemical mutagens, hydralazine was mutagenic in strains TA100 and TA1537, both with and without a metabolic activation system (S-9 fraction). nih.govnih.gov It was also found to be genotoxic to E. coli in the SOS Chromotest. nih.gov These findings indicate that hydralazine can interact with DNA, leading to mutations and damage in both bacterial and mammalian cells in vitro. nih.gov

| Test System | Endpoint Measured | Result | Reference |

|---|---|---|---|

| Rat and Human Hepatocyte Primary Cultures | DNA Repair Synthesis | Positive (DNA repair elicited). | nih.govnih.gov |

| Ames Test (S. typhimurium) | Gene Mutation | Mutagenic in strains TA100 and TA1537. | nih.gov |

| SOS Chromotest (E. coli) | Genotoxicity | Genotoxic to E. coli PQ37. | nih.gov |

| V79 Mammalian Cells | Gene Mutation | Modest increase in mutation frequency. | nih.gov |

| Leukemic T Cells | DNA Damage | Positive (γ-H2AX phosphorylation, comet tails). | nih.gov |

Preclinical Animal Models of Disease

In a preclinical mouse model, hydralazine has shown significant protective effects against the formation of abdominal aortic aneurysms (AAA). mdpi.com The study utilized apolipoprotein E-deficient (ApoE−/−) mice, which were infused with angiotensin II to induce AAA formation. mdpi.comnih.gov Treatment with hydralazine significantly decreased the incidence of AAA from 80% in the control group to 20% in the treated group. mdpi.comresearchgate.net

Furthermore, hydralazine treatment reduced the suprarenal aortic diameter by 32% and completely prevented death from aortic rupture, increasing the survival rate from 60% to 100%. mdpi.comnih.gov These protective effects are believed to be associated with hydralazine's anti-inflammatory and anti-apoptotic properties, as demonstrated in cultured vascular smooth muscle cells where it inhibited inflammatory gene expression and apoptosis. mdpi.comnih.gov The in vivo data showed that hydralazine treatment decreased apoptosis in the mouse suprarenal aortas. mdpi.com These findings suggest that hydralazine inhibits AAA formation and rupture in this animal model, independent of its blood pressure-lowering effects. mdpi.comnih.gov

| Parameter | Control Group | Hydralazine-Treated Group | Reference |

|---|---|---|---|

| AAA Incidence | 80% | 20% | mdpi.comnih.gov |

| Suprarenal Aortic Diameter | 2.26 mm | 1.53 mm (32% reduction) | mdpi.comnih.gov |

| Survival Rate | 60% | 100% | mdpi.comnih.gov |

Hydralazine's vasodilatory action has been exploited in cancer research to modulate tumor blood flow and induce hypoxia, potentially enhancing the efficacy of certain chemotherapies. nih.gov In murine tumor models, including transplanted and spontaneous tumors, hydralazine administration has been shown to decrease tumor oxygenation. nih.gov For example, in transplanted C3H mouse mammary carcinomas, hydralazine increased the percentage of pO2 values ≤ 5 mmHg from 45% to 87%. nih.gov A similar significant increase in hypoxia was observed in spontaneous tumors. nih.gov

This reduction in tumor oxygenation is a result of a "vascular steal" phenomenon, where hydralazine dilates normal blood vessels, shunting blood away from the often poorly formed and atonal tumor vasculature. researchgate.netoncotherapy.us This leads to a dose-dependent reduction in functional tumor vasculature, with evidence of complete flow stasis and vascular collapse in some tumor vessels. nih.gov Studies using laser Doppler flowmetry and fluorescent staining in SCCVII squamous cell carcinoma xenografts confirmed that hydralazine causes a significant reduction in tumor red blood cell flow and eliminates perfusion in a substantial fraction of tumor vessels. nih.gov By increasing tumor hypoxia, hydralazine can potentiate the cytotoxicity of bioreductive drugs that are more active in low-oxygen environments. nih.gov

| Tumor Model | Effect | Mechanism/Observation | Reference |

|---|---|---|---|

| C3H Mouse Mammary Carcinoma (Transplanted & Spontaneous) | Increased tumor hypoxia. | Decreased median tumor pO2. | nih.gov |

| SCCVII Squamous Cell Carcinoma | Reduced functional tumor vasculature and blood flow. | Cessation of perfusion in individual vessels and patches of vasculature. | nih.gov |

| MAC Tumours (Murine Adenocarcinomata) | Shutdown of tumor vasculature; Decreased tumor perfusion. | Effect was dose and tumor differentiation-state dependent. | nih.gov |

| MIA PaCa-2 (Pancreatic Cancer) | Reduction in tumor blood flow. | Quantified by Doppler ultrasound, consistent with vascular steal phenomenon. | researchgate.net |

Assessment in Neurodegenerative Disease Models (e.g., Aβ Misfolding, Oxidative Damage)

Hydralazine hydrochloride has been investigated in various preclinical models for its potential neuroprotective effects, particularly concerning pathologies associated with Alzheimer's disease (AD) and Parkinson's disease (PD). nih.govnih.gov Research has focused on its ability to modulate amyloid-beta (Aβ) misfolding and combat oxidative damage, two key contributors to neurodegeneration. nih.govnih.govmdpi.com

In Vitro Studies on Aβ Misfolding and Aggregation:

Studies utilizing techniques such as thioflavin-T (ThT) fluorescence assays, circular dichroism (CD), and atomic force microscopy have shown that hydralazine can inhibit the aggregation of Aβ peptide and the formation of fibrils. rsc.org It appears to prevent the formation of β-sheet structures, which is a critical step in amyloid aggregation. rsc.org Molecular dynamics simulations further suggest that hydralazine can bind to Aβ monomers and protofibrils, potentially destabilizing their interactions. rsc.org

However, other in vitro investigations using transmission electron microscopy and Western blotting have yielded more nuanced results. nih.govnih.gov While hydralazine did not entirely prevent Aβ aggregation in a protease protection assay, it was observed to alter the formation of Aβ fibrils, leading to an increase in oligomeric species. nih.govresearchgate.net This suggests that while it may not block aggregation outright, it modifies the aggregation pathway. nih.gov A significant finding from these studies is hydralazine's ability to prevent the modification of Aβ by reactive lipids like 4-hydroxy-2-nonenal (HNE), thereby reducing lipid-mediated oxidative damage. nih.govnih.gov

In Vitro and In Vivo Models of Oxidative Damage:

Oxidative stress is a major pathological feature in many neurodegenerative diseases. mdpi.com Hydralazine has demonstrated antioxidant properties in several preclinical studies. researchgate.netmdpi.com Its hydrazide group is thought to contribute to its ability to prevent oxidative damage. nih.govnih.gov

In cellular models, such as the human neuroblastoma SH-SY5Y cell line, hydralazine has been shown to protect against cell death induced by oxidative stressors like hydrogen peroxide (H₂O₂) and the neurotoxin MPP+ (1-methyl-4-phenylpyridinium). nih.govresearchgate.net The protective mechanism is largely attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway. nih.govclinicaltrials.gov Activation of Nrf2 leads to the upregulation of numerous downstream antioxidant genes. nih.gov Knockout of Nrf2 in these cellular models abolished the protective effects of hydralazine, confirming the pathway's importance. nih.gov

In vivo studies using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model of Parkinson's disease have corroborated these findings. Oral administration of hydralazine ameliorated MPTP-induced behavioral disorders and protected dopaminergic neurons in the substantia nigra and striatum. nih.gov This neuroprotection was associated with reduced oxidative stress (decreased malondialdehyde and increased glutathione levels) and activation of the Nrf2-ARE pathway in the brain. nih.gov

Table 1: Summary of Hydralazine's Effects in Neurodegenerative Disease Models

| Model System | Focus of Study | Key Findings | Reference(s) |

|---|---|---|---|

| In Vitro (ThT, CD, AFM) | Aβ Aggregation | Inhibits Aβ aggregation and fibril formation; prevents β-sheet formation. | rsc.org |

| In Vitro (TEM, Western Blot) | Aβ Misfolding | Alters Aβ fibril formation, increasing oligomeric species; prevents lipid modification of Aβ by HNE. | nih.govnih.gov |

| SH-SY5Y Human Neuroblastoma Cells | Oxidative Damage | Attenuates MPP+ and H₂O₂-induced cell death; promotes nuclear translocation of Nrf2 and upregulates antioxidant genes. | nih.gov |

| C6 Glial Cell Line | Oxidative Damage | Protects against H₂O₂-induced oxidative damage by activating the antioxidant system. | researchgate.net |

| MPTP Mouse Model of Parkinson's Disease | Neuroprotection & Oxidative Stress | Ameliorates behavioral deficits and loss of dopaminergic neurons; reduces oxidative stress markers; activates the Nrf2-ARE pathway in the brain. | nih.gov |

Animal Models for Investigating Mechanisms of Nitrate Tolerance

The development of tolerance is a significant limitation in the long-term use of organic nitrates for conditions like congestive heart failure. nih.gov Preclinical animal models have been instrumental in investigating the mechanisms underlying nitrate tolerance and exploring potential preventative strategies. Hydralazine has been identified in these models as a compound capable of preventing the development of such tolerance. nih.govresearchgate.netnih.gov

The primary animal model used in this research has been the New Zealand White rabbit. researchgate.net In these studies, tolerance is typically induced by the continuous administration of nitroglycerin, often via transdermal patches, over several days. researchgate.net The development of tolerance is confirmed by observing an attenuated relaxation response to nitroglycerin in isolated aortic segments studied in organ chambers. researchgate.net

The central mechanism implicated in nitrate tolerance is the enhanced vascular production of superoxide radicals. nih.govresearchgate.net Nitroglycerin treatment in animal models has been shown to significantly increase the production of vascular superoxide. researchgate.net This increase in oxidative stress is believed to impair the signaling pathway of nitric oxide, leading to reduced vasodilation.

The role of hydralazine in preventing nitrate tolerance has been directly linked to its antioxidant properties. nih.gov In rabbit models, the concomitant administration of hydralazine with nitroglycerin completely prevented the development of tolerance. researchgate.net This was associated with a normalization of vascular superoxide production. nih.govresearchgate.net In vitro studies using vessel homogenates from these animals revealed that hydralazine inhibits the activation of a membrane-bound NADH oxidase, which is a major source of superoxide in this context. researchgate.net By scavenging these superoxide radicals, hydralazine preserves the efficacy of nitrate-mediated vasodilation. nih.gov

Table 2: Findings from Animal Models of Nitrate Tolerance

| Animal Model | Method of Tolerance Induction | Key Findings with Hydralazine Co-administration | Proposed Mechanism | Reference(s) |

|---|---|---|---|---|

| New Zealand White Rabbit | Continuous nitroglycerin patches (1.5 µg/kg/min for 3 days) | Completely prevented the development of hemodynamic tolerance. | Inhibition of nitrate-mediated vascular superoxide formation; inhibition of membrane-bound NADH oxidase. | nih.govresearchgate.net |

| Rat Models | Not specified in detail | Prevention of nitrate tolerance demonstrated. | Antioxidant effect reducing superoxide formation. | nih.gov |

Vi. Advanced Analytical Methodologies for Hydralazine Hydrochloride Research

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and quantification of hydralazine (B1673433) hydrochloride from complex mixtures, such as pharmaceutical formulations and biological fluids. The versatility of chromatographic methods allows for tailored approaches to achieve optimal separation and detection.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of hydralazine hydrochloride due to its efficiency and applicability to a broad range of compounds. The choice of detector is critical and is often dictated by the sample matrix and the required sensitivity.

UV Detection: HPLC coupled with a UV detector is a common method for the routine analysis of this compound. The compound exhibits significant UV absorbance, allowing for its quantification. A simple, rapid, and precise isocratic reverse-phase HPLC method can be utilized for its determination in tablet dosage forms. Chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of methanol and acetonitrile. The effluent can be monitored at a wavelength of 270 nm, with a retention time of approximately 2.58 minutes. This method demonstrates linearity in the concentration range of 0.5 to 4 µg/mL.

Another UV-based HPLC method involves a mobile phase of acetonitrile and a sodium dodecyl sulfate solution, with detection at 230 nm. This approach has been validated for its specificity, linearity, accuracy, and precision.

| Parameter | HPLC with UV Detection |

| Column | C18 |

| Mobile Phase | Methanol and Acetonitrile |

| Flow Rate | 1.2 mL/min |

| Detection Wavelength | 270 nm |

| Retention Time | ~2.58 min |

| Linearity Range | 0.5 - 4 µg/mL |

Electrochemical Detection: For enhanced sensitivity, particularly in biological samples, HPLC with electrochemical detection is a valuable alternative. This method involves the derivatization of hydralazine with salicylaldehyde at room temperature. The resulting derivative is then extracted and separated on a reversed-phase column with a mobile phase of methanol in a citric acid/dibasic sodium phosphate buffer (pH 2.5). The detection is carried out using a screen oxidation mode, offering significant advantages in sensitivity and specificity.

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (HPLC-MS/MS) provides the highest level of selectivity and sensitivity, making it ideal for bioanalytical applications. An HPLC-MS/MS method has been developed for the determination of the related compound, dihydralazine, in human plasma. This method involves a straightforward protein precipitation for sample preparation. The analysis is performed in the positive ionization mode. The validation of such methods typically demonstrates high precision and accuracy across a range of quality control samples. For instance, a validated method for dihydralazine showed a coefficient of variation (CV) between 7.17% and 9.73% and an accuracy between 98.3% and 106.4% over a concentration range of 0.500 to 302 ng/mL.

Gas Chromatography (GC) offers another powerful tool for the analysis of hydralazine, particularly when coupled with selective detectors that enhance sensitivity and specificity.

Nitrogen-Specific Detection (NSD): A specific GC method for the determination of unchanged hydralazine in plasma utilizes a nitrogen-specific detector. In this method, hydralazine is converted into a stable compound, 1-(3,5-dimethyl-1-pyrazolyl)phthalazine, by treatment with 2,4-pentanedione. This derivative is easily extractable from biological matrices and can be quantified with a sensitivity of approximately 10 ng/ml. The use of a nitrogen-specific detector ensures that interferences from hydrazones of hydralazine are minimized. Another GC-NSD method involves the derivatization of hydralazine with benzaldehyde to form benzalazine, allowing for the determination of hydrazine (B178648) impurities in this compound at levels below 1 ppm.